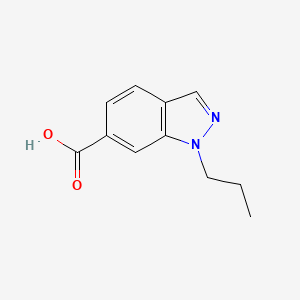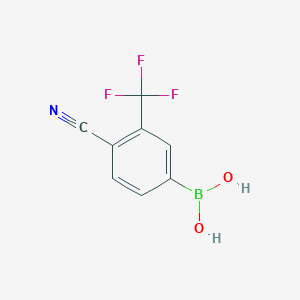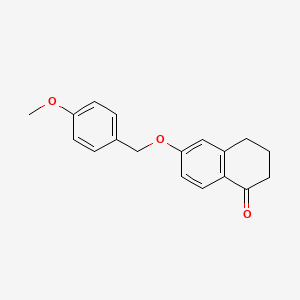
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one
Vue d'ensemble
Description
The compound seems to be a derivative of (4-Methoxy-benzyl)-[3-(4-methoxy-benzyloxy)-phenyl]-amine . This compound has a molecular weight of 349.43 and is a yellow solid .
Synthesis Analysis
While specific synthesis information for “6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one” was not found, a related compound, Treprostinil , is prepared by a process which involves Pauson-Khan cyclization of an alkene-substituted, alkyne-substituted benzene .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds using naphthalene derivatives, including methods like ozonolysis, offers pathways to create aromatic analogs of effective juvenoids. This process involves the transformation of naphthalene in aqueous methanol, demonstrating the compound's role in generating synthons for further chemical development (Kukovinets et al., 2006).
Organic Mixed-Valence Systems
Research into organic mixed-valence systems has explored the electronic interactions between naphthalene and other aromatic units. These studies utilize compounds like 6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one to understand the electronic coupling and communication across different bridging units, offering insights into the design of advanced materials with tailored electronic properties (Lambert et al., 2005).
Liquid Crystalline Properties
The exploration of liquid crystalline properties in compounds related to naphthalene highlights the potential for creating novel liquid crystal displays (LCDs) and optical devices. Research into mesogenic homologous series, which include naphthalene derivatives, has led to the identification of compounds exhibiting enantiotropic nematic and smectic A mesophases. These findings have implications for the development of new materials for display technologies and optoelectronic applications (Thaker et al., 2012).
Antioxidant Properties
Studies on the antioxidant properties of naphthalene diols, including derivatives like 6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one, have unveiled a new class of antioxidants. These compounds exhibit potent H-atom transfer capabilities, suggesting their utility in pharmaceuticals and materials science for protecting against oxidative damage (Foti et al., 2002).
Hydroarylation for Naphthalene Synthesis
The development of methods for the synthesis of naphthalenes through hydroarylation reactions, catalyzed by platinum, demonstrates the compound's relevance in creating functionalized naphthalenes. These synthetic approaches provide efficient pathways to produce naphthalene derivatives with diverse functional groups, applicable in creating pharmaceuticals, agrochemicals, and organic materials (Kang et al., 2012).
Propriétés
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-20-15-7-5-13(6-8-15)12-21-16-9-10-17-14(11-16)3-2-4-18(17)19/h5-11H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFMVXPROPQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

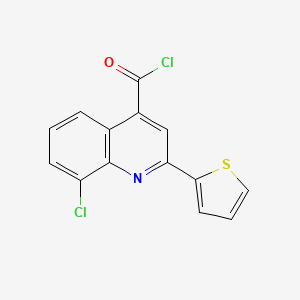
![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)
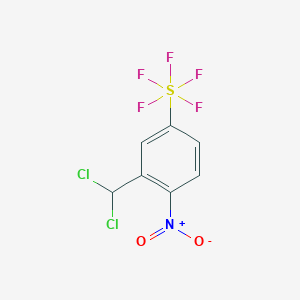
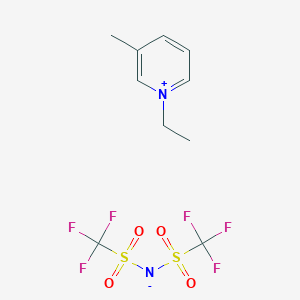
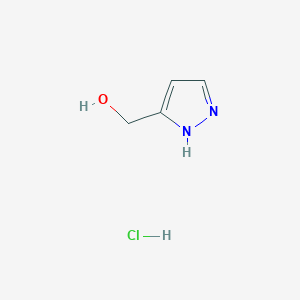
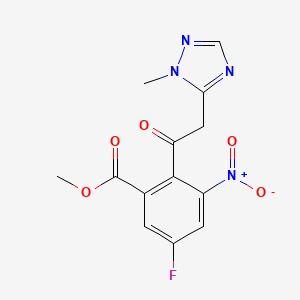
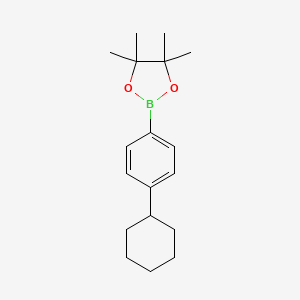
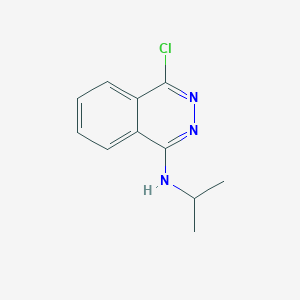
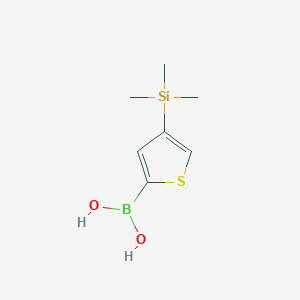
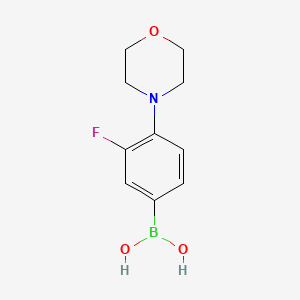
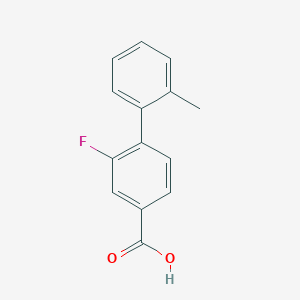
![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B1463862.png)
